molecular formula C20H38N8S2 B089074 Bitipazone CAS No. 13456-08-1

Bitipazone

Cat. No.: B089074
CAS No.: 13456-08-1
M. Wt: 454.7 g/mol
InChI Key: RFZXOOKXYRDPOR-GJHDBBOXSA-N
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Description

It has shown significant efficacy and good tolerability in animal studies, particularly in rabbits and turkeys . This compound is primarily used in scientific research for its anti-parasitic properties.

Scientific Research Applications

Bitipazone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiourea derivatives.

    Biology: Investigated for its anti-parasitic properties, particularly against coccidia in animal models.

    Medicine: Potential therapeutic applications in treating parasitic infections.

    Industry: Used in the development of anti-parasitic agents for veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bitipazone is synthesized through a multi-step process involving the reaction of piperidine with thiourea, followed by acetylation and esterification with cysteine. The reaction conditions typically involve:

    Step 1: Reaction of piperidine with thiourea in the presence of a base such as sodium hydroxide.

    Step 2: Acetylation of the resulting product using acetic anhydride.

    Step 3: Esterification with cysteine under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: of intermediates.

    Purification: through crystallization or chromatography.

    Quality control: to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Bitipazone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiourea moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiol derivatives.

    Substitution products: Alkylated or acylated derivatives.

Mechanism of Action

Bitipazone exerts its effects by inhibiting the growth and reproduction of parasites. The compound targets specific enzymes and pathways involved in the metabolic processes of the parasites, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in the parasites .

Comparison with Similar Compounds

Bitipazone is unique in its structure and efficacy compared to other similar compounds. Some similar compounds include:

    Diclazuril: Another anticoccidial agent with a different chemical structure but similar mode of action.

    Toltrazuril: A triazinone derivative used for treating coccidiosis in animals.

    Sulfaquinoxaline: A sulfonamide with anticoccidial properties.

This compound stands out due to its specific chemical structure, which provides a unique mechanism of action and a broader spectrum of activity against various parasitic species.

If you have any further questions or need more details, feel free to ask!

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)-3-[(E)-[(3E)-3-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N8S2/c1-17(23-25-19(29)21-9-15-27-11-5-3-6-12-27)18(2)24-26-20(30)22-10-16-28-13-7-4-8-14-28/h3-16H2,1-2H3,(H2,21,25,29)(H2,22,26,30)/b23-17+,24-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZXOOKXYRDPOR-GJHDBBOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCCN1CCCCC1)C(=NNC(=S)NCCN2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NCCN1CCCCC1)/C(=N/NC(=S)NCCN2CCCCC2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043054
Record name Bitipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13456-08-1
Record name Bitipazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bitipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BITIPAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HM3435J27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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